1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE
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Overview
Description
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one is a complex organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of fluorine atoms, a piperazine ring, and a benzoyl group, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine, followed by reduction and subsequent acylation with 2-fluorobenzoyl chloride . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one can be compared with similar compounds such as:
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}ethanone: This compound has a similar structure but differs in the length of the carbon chain.
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one: This compound has a longer carbon chain, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFYBQKTTCKESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346113 |
Source
|
Record name | ST037842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-99-4 |
Source
|
Record name | ST037842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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